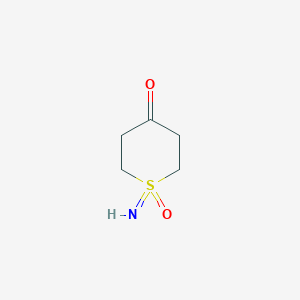

1-Imino-1lambda6-thiane-1,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

1-imino-1-oxothian-4-one |

InChI |

InChI=1S/C5H9NO2S/c6-9(8)3-1-5(7)2-4-9/h6H,1-4H2 |

InChI Key |

ZMFHGGYGQSGTLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=N)(=O)CCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Imino 1lambda6 Thiane 1,4 Dione

Historical Perspectives in Thiane-Dione Synthesis

The synthesis of the parent thiane (B73995) ring is a well-established process in organic chemistry. Historically, the cyclization of α,ω-dihaloalkanes with a sulfide (B99878) source has been a primary method. For instance, the reaction of 1,5-dibromopentane (B145557) with sodium sulfide nonahydrate provides a straightforward route to thiane, also known as tetrahydrothiopyran. researchgate.netchemicalbook.com

The introduction of keto functionalities into the thiane ring to form thiane-diones is a more complex challenge. Much of the historical work has focused on related structures like 1,4-dithiane-2,5-diol, which can serve as a precursor to other sulfur-containing heterocycles. researchgate.net The synthesis of heterocyclic systems from 1,4-cyclohexanedione (B43130) has also been explored, providing a foundational strategy for constructing six-membered rings with 1,4-dicarbonyl motifs that can be adapted for sulfur-containing analogues. nih.gov These early methods, while not directly targeting 1-Imino-1λ⁶-thiane-1,4-dione, have laid the groundwork for the development of more sophisticated synthetic strategies.

Direct Synthesis Routes to 1-Imino-1λ⁶-thiane-1,4-dione

Direct synthetic routes to the target compound would ideally involve the construction of the core scaffold with the desired functionalities installed in a highly convergent manner.

Strategies Involving Pre-formed Thiane Scaffolds

A logical, though synthetically challenging, approach would commence with a pre-formed thiane-1,4-dione scaffold. While the direct synthesis of thiane-1,4-dione is not extensively documented, one could hypothetically derive it from precursors like 1,4-cyclohexanedione through multi-step sequences involving sulfur insertion.

Once the thiane-1,4-dione is obtained, the subsequent steps would involve the installation of the imino and λ⁶-sulfur functionalities. This would likely proceed via a two-step process: imination of the sulfide followed by oxidation.

| Step | Transformation | Reagents and Conditions | Product |

| 1 | Imination of thiane-1,4-dione | N-acyloxyamides with a Ru(II) catalyst | S-imino-thiane-1,4-dione |

| 2 | Oxidation of sulfilimine | Peroxy acids (e.g., m-CPBA) | 1-Imino-1λ⁶-thiane-1,4-dione |

This table represents a hypothetical reaction sequence based on known transformations of similar compounds.

Cyclization Approaches for Ring Formation

An alternative direct route would involve the cyclization of an acyclic precursor already containing the necessary carbon and sulfur framework. This could potentially be achieved through an intramolecular Dieckmann condensation of a suitably substituted thioether diester, followed by decarboxylation to yield a thiane-β-ketoester, which would then require further oxidation.

A more direct, albeit hypothetical, cyclization is outlined below:

| Precursor | Cyclization Strategy | Reagents and Conditions | Intermediate |

| Dithiodiglycolic acid derivative | Double intramolecular acylation | Strong acid catalyst (e.g., PPA) | Thiane-1,4-dione |

This table outlines a conceptual cyclization approach.

Installation of Imino and Oxo Functionalities

The creation of the S-imino bond (a sulfilimine) on a cyclic sulfide is a key transformation. Modern methods often employ metal-catalyzed reactions. For instance, a ruthenium(II) complex can catalyze the reaction of thioethers with N-acyloxyamides, which serve as N-acyl nitrene precursors, to furnish the corresponding sulfimides. organic-chemistry.org Copper-catalyzed trifluoroacetamidation of sulfides with a hydroxamic acid anhydride (B1165640) salt is another viable method for forming N-(trifluoroacetyl)sulfilimines. organic-chemistry.org The synthesis of N-cyanosulfilimines from sulfides using cyanogen (B1215507) amine in the presence of a base and a halogenating agent like N-bromosuccinimide (NBS) has also been reported. organic-chemistry.org

Following the formation of the sulfilimine, oxidation to the λ⁶-thiane (sulfoximine) state is required. This is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of N-cyanosulfilimines, followed by decyanation, is a known route to synthetically useful sulfoximines. organic-chemistry.org

Indirect and Multi-Step Synthetic Strategies

Indirect strategies may offer more flexibility and access to a wider range of starting materials, albeit with an increase in the number of synthetic steps.

Derivatization of Related Sulfur-Containing Heterocycles

It may be possible to synthesize 1-Imino-1λ⁶-thiane-1,4-dione from more readily available sulfur-containing heterocycles. For example, one could envision a strategy starting from a thiophene (B33073) derivative. Thiophenes can be subjected to reduction to afford tetrahydrothiophenes (thianes). Subsequent selective oxidation at the 2- and 5-positions of the thiane ring could, in principle, yield the desired dione (B5365651). However, achieving such selectivity would be a significant synthetic hurdle.

A plausible multi-step sequence starting from a known sulfur heterocycle is detailed below:

| Starting Material | Key Transformations | Reagents | Final Product |

| Thiophene-2,5-dicarboxylic acid | 1. Ring reduction (e.g., H₂, Pd/C) 2. Functional group manipulation to ketones 3. Imination of sulfide 4. Oxidation of sulfilimine | 1. Catalytic hydrogenation 2. e.g., Conversion to acid chlorides, then organocuprate addition 3. N-acyloxyamide, Ru(II) catalyst 4. m-CPBA | 1-Imino-1λ⁶-thiane-1,4-dione |

This table presents a conceptual multi-step synthesis from a related heterocycle.

Oxidation and Imination Protocols for Thiane Precursors

The initial step involves the selective oxidation of the sulfur atom in 1,4-thianedione. A variety of oxidizing agents have been employed for the oxidation of thiane derivatives. researchgate.net The choice of oxidant is crucial to avoid over-oxidation to the sulfone and to manage the stereoselectivity of the oxygen addition, which can be either axial or equatorial. Common oxidants for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. For a substrate like 1,4-thianedione, careful control of reaction conditions would be necessary to prevent side reactions involving the ketone functionalities.

The second and more complex step is the imination of the resulting 1-oxo-1λ⁴-thiane-1,4-dione (the sulfoxide). This transformation introduces the nitrogen moiety onto the sulfur atom. A prevalent method for the synthesis of NH-sulfoximines involves the use of hypervalent iodine reagents in the presence of an ammonia (B1221849) source. mdpi.com For instance, the combination of iodosobenzene (B1197198) diacetate (PhI(OAc)₂) and ammonium (B1175870) carbamate (B1207046) has proven effective for the conversion of a wide range of sulfoxides to NH-sulfoximines. mdpi.com This reaction is thought to proceed through an intermediate iodonitrene. mdpi.com Another approach involves a one-pot cascade reaction from the sulfide using N-iodosuccinimide (NIS) or iodine, which proceeds through the sulfoximine (B86345) as an intermediate to form N-iodo sulfoximines. acs.org

Catalytic Systems in the Synthesis of 1-Imino-1λ⁶-thiane-1,4-dione

The direct imination of sulfoxides to form sulfoximines can be significantly enhanced through the use of transition metal catalysts. These systems offer advantages in terms of efficiency, selectivity, and substrate scope.

Rhodium catalysts have been extensively studied for this purpose. The dirhodium(II) acetate (B1210297) dimer, [Rh₂(OAc)₄], is a highly effective catalyst for the imination of sulfoxides. acs.orgnih.govacs.org This catalytic system typically employs an iminating agent such as a sulfonylamide in conjunction with an oxidant like iodobenzene (B50100) diacetate. acs.orgnih.gov The reaction is known to be stereospecific, proceeding with retention of configuration at the sulfur center. acs.orgnih.govresearchgate.net This would be a critical consideration for the synthesis of chiral derivatives of 1-Imino-1λ⁶-thiane-1,4-dione.

Beyond rhodium, other metals have shown promise in catalytic sulfoximine synthesis. Iron-catalyzed nitrene transfer reactions from N-acyloxyamides to sulfoxides provide an efficient route to N-acyl sulfoximines. researchgate.net Copper(I) iodide has been used to facilitate the N-arylation of sulfoximines, a reaction that could be adapted for the functionalization of the imino group. organic-chemistry.org More recently, iridium(III)-catalyzed C-H cyclization of sulfoximines has been developed, highlighting the potential for further derivatization of the heterocyclic core. acs.org

Interactive Table of Catalytic Systems for Sulfoximine Synthesis

| Catalyst | Iminating Agent/Nitrogen Source | Oxidant/Co-reagent | Substrate Scope | Key Features | Citations |

| [Rh₂(OAc)₄] | Trifluoroacetamide, Sulfonylamides | PhI(OAc)₂, MgO | Broad (sulfoxides, sulfides) | Stereospecific, efficient | acs.org, nih.gov, acs.org |

| [RhCp*Cl₂]₂ | Iodonium ylides | - | Aryl sulfoximines | C-H activation/annulation | nih.gov |

| Iron(II) salts | N-acyloxyamides | - | Sulfoxides | High functional group tolerance | researchgate.net |

| Copper(I) iodide | - | - | NH-sulfoximines, bromoarenes | N-arylation | organic-chemistry.org |

| Iridium(III) complexes | Diazo Meldrum's acids | - | Sulfoximines | C-H cyclization | acs.org |

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. The synthesis of sulfoximines is no exception, with several "green" approaches being reported.

A significant advancement is the use of water as a reaction solvent. A metal-free, cross-coupling reaction between sulfoximines and N-(phenylthio)succinimides has been successfully developed in water, providing an efficient route to N-sulfenyl sulfoximines. researchgate.netacs.org The synthesis of NH-sulfoximines from sulfides has also been achieved in an aqueous solution using a surfactant as a catalyst. researchgate.net

Catalyst-free systems represent another avenue for green synthesis. The cyclization of N-propargylsulfinamides to form cyclic sulfoximines has been accomplished without the need for expensive and toxic metal catalysts, instead using an inexpensive inorganic base. nih.gov Furthermore, the development of one-pot syntheses, such as the conversion of sulfides directly to N-iodo sulfoximines, reduces the need for purification of intermediates, thereby minimizing solvent waste. acs.org The use of readily available and non-hazardous sources of ammonia, such as ammonium carbamate, also contributes to the green credentials of these synthetic routes. mdpi.com

Scalability and Industrial Relevance of Synthetic Routes

The scalability of a synthetic route is a critical factor for its potential industrial application. Several of the methodologies developed for sulfoximine synthesis have been shown to be scalable. For instance, a metal-free protocol for the synthesis of N-sulfenyl sulfoximines was successfully scaled up to the gram level. researchgate.netacs.org Similarly, a rhodium-catalyzed imination was demonstrated on a gram scale with a reduced catalyst loading. researchgate.net

The industrial relevance of sulfoximines is underscored by their increasing appearance in medicinal chemistry. researchgate.netnih.govresearchgate.net The sulfoximine moiety is recognized as a valuable pharmacophore, and its incorporation into drug candidates has spurred the development of robust and scalable synthetic methods. mdpi.com An intermediate for a clinical candidate, AZD6738, was prepared on a 30 kg scale using a hypervalent iodine-mediated sulfoximine synthesis. mdpi.com The production of methionine sulfoximine (MSX), a selection agent in bioprocessing, has been successfully scaled up to 1000-L bioreactors, demonstrating the feasibility of large-scale sulfoximine production. nih.gov These examples highlight that with continued process optimization, the synthesis of complex sulfoximines, potentially including 1-Imino-1λ⁶-thiane-1,4-dione, can be translated from the laboratory to an industrial setting.

Reactivity and Reaction Mechanisms of 1 Imino 1lambda6 Thiane 1,4 Dione

Reactivity at the Imino Nitrogen Center

The nitrogen atom of the imino group in 1-Imino-1λ⁶-thiane-1,4-dione is a key site for chemical transformations. Its reactivity is characterized by the presence of a lone pair of electrons, making it nucleophilic, and the ability to be functionalized through various synthetic strategies.

Nucleophilic Addition Reactions

The imino nitrogen in the target compound is expected to behave as a nucleophile, capable of adding to a variety of electrophilic partners. This reactivity is analogous to that of well-studied NH-sulfoximines. For instance, in the presence of a suitable catalyst, the nitrogen atom can attack activated π-systems. A representative example from related chemistry is the phosphine-catalyzed nucleophilic ring-opening of cyclopropenones with sulfoximines, which yields N-α,β-unsaturated acyl sulfoximines. acs.org This type of reaction proceeds through the formation of a zwitterionic intermediate from the cyclopropenone and phosphine, which is then attacked by the nucleophilic nitrogen of the sulfoximine (B86345). acs.org

A similar reactivity pattern could be anticipated for 1-Imino-1λ⁶-thiane-1,4-dione, where it could react with various electrophiles. The inherent strain and electronic properties of the electrophile would play a crucial role in the reaction's feasibility and outcome.

Electrophilic Substitution on Imino Nitrogen

The nitrogen atom of the imino group can undergo substitution reactions with various electrophiles, a process commonly referred to as N-functionalization. This is a widely explored area for sulfoximines in general, as it allows for the introduction of a wide range of substituents, thereby modulating the compound's properties. chemrxiv.org

Recent research has highlighted several methods for the N-functionalization of sulfoximines that could be applicable to 1-Imino-1λ⁶-thiane-1,4-dione. These include N-arylation, N-acylation, and N-alkylation. For example, copper-catalyzed N-arylation with arylboronic acids has been shown to be an effective method for functionalizing sulfoximines, even within complex molecular structures like polypeptides. nih.gov

The table below summarizes some common N-functionalization reactions reported for analogous sulfoximines, which could be extrapolated to 1-Imino-1λ⁶-thiane-1,4-dione.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Arylation | Arylboronic acid, Copper acetate (B1210297) | N-Aryl sulfoximine | nih.gov |

| N-Acylation | Acid chloride or anhydride (B1165640), Base | N-Acyl sulfoximine | mdpi.com |

| N-Alkylation | Alkyl halide, Base | N-Alkyl sulfoximine | mdpi.com |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl sulfoximine | chemrxiv.org |

N-Functionalization Strategies

A variety of strategies have been developed for the N-functionalization of sulfoximines, many of which could be adapted for 1-Imino-1λ⁶-thiane-1,4-dione. These methods often employ transition metal catalysts to facilitate the formation of the N-substituent bond.

For instance, palladium-catalyzed cross-coupling reactions are effective for forming N-aryl bonds. chemrxiv.org Similarly, rhodium-catalyzed reactions have been used for the transfer of carbamate (B1207046) groups to sulfoxides to form N-protected sulfoximines. organic-chemistry.org The development of these synthetic methods has significantly expanded the chemical space accessible from sulfoximine scaffolds. nih.gov

Reactivity of the Hypervalent Sulfur Center

The hypervalent sulfur atom in 1-Imino-1λ⁶-thiane-1,4-dione is another focal point for reactivity. Its high oxidation state and the presence of multiple substituents make it susceptible to both ligand exchange and redox reactions.

Ligand Exchange Reactions

While direct ligand exchange at the sulfur atom of a cyclic sulfoximine is not as commonly reported as N-functionalization, the principles of hypervalent sulfur chemistry suggest that such reactions are plausible. The S=N and S=O bonds are highly polarized, and the sulfur atom can be attacked by strong nucleophiles, potentially leading to the displacement of one of the existing ligands.

In related systems, such as sulfoxonium ylides, the sulfur group can act as a leaving group in nucleophilic substitution reactions. rsc.org The feasibility of ligand exchange at the sulfur center of 1-Imino-1λ⁶-thiane-1,4-dione would likely depend on the nature of the incoming nucleophile and the stability of the resulting intermediate.

Reduction and Oxidation Pathways

The sulfur atom in 1-Imino-1λ⁶-thiane-1,4-dione is in a high oxidation state (VI). Therefore, it is more likely to undergo reduction than oxidation.

Reduction: The reduction of the sulfoximine moiety to the corresponding sulfilimine or even further to the sulfide (B99878) is a known transformation. rsc.org Various reducing agents can be employed for this purpose. For example, the deoxygenation of sulfoxides to sulfides is a well-established reaction that can be achieved with a variety of reagents, including phosphines and systems like triflic anhydride/potassium iodide. organic-chemistry.org It is conceivable that similar conditions could reduce the S=O bond of the sulfoximine in the target molecule. The reduction of the S=N bond is also possible, which would lead to the corresponding sulfoxide.

The table below presents some common reducing agents used for the reduction of sulfoxides, which could potentially be applied to the sulfoximine moiety of 1-Imino-1λ⁶-thiane-1,4-dione.

| Reducing Agent/System | Product from Sulfoxide | Reference |

| Triphenylphosphine (Ph₃P) / SOCl₂ | Sulfide | organic-chemistry.org |

| Sodium borohydride (B1222165) (NaBH₄) / Iodine (I₂) | Sulfide | organic-chemistry.org |

| Triflic anhydride ((Tf₂O)) / Potassium iodide (KI) | Sulfide | organic-chemistry.org |

Oxidation: Further oxidation of the sulfur atom in 1-Imino-1λ⁶-thiane-1,4-dione is unlikely due to its already high oxidation state. However, the synthesis of sulfoximines often involves the oxidation of a precursor sulfilimine. organic-chemistry.org For instance, N-substituted sulfilimines can be oxidized to the corresponding sulfoximines using various oxidizing agents, such as hydrogen peroxide under alkaline conditions. acs.org This synthetic route highlights the stability of the sulfoximine functional group to oxidative conditions that would transform a sulfilimine.

Participation in Concerted Mechanisms

Concerted reactions, which proceed in a single step without intermediates, are governed by the principles of orbital symmetry. For 1-Imino-1λ⁶-thiane-1,4-dione, participation in such mechanisms would likely involve the sulfoximine moiety or the dione (B5365651) system.

The dione portion of the molecule could potentially act as a dienophile in Diels-Alder reactions, particularly if an α,β-unsaturated system is formed via enolization or condensation. However, the reactivity would be influenced by the electron-withdrawing sulfoximine group.

Reactivity of the Carbonyl Centers (Dione)

The two carbonyl groups at the 1- and 4-positions are major sites of reactivity. Their electrophilicity and the acidity of the neighboring α-hydrogens are the primary drivers for a range of transformations.

Keto-enol tautomerism is a fundamental process for carbonyl compounds. youtube.com In 1-Imino-1λ⁶-thiane-1,4-dione, the protons on the carbons alpha to the carbonyl groups (positions 2, 3, 5, and 6) are acidic and can be removed by a base to form an enolate. The presence of two carbonyl groups significantly increases the acidity of these α-hydrogens compared to a simple ketone. youtube.com

The enolate anion is a resonance-stabilized species, with the negative charge delocalized onto the oxygen atom. youtube.com This enolate can then be protonated on the oxygen to form an enol or on the carbon to revert to the keto form. The equilibrium typically favors the keto form, but the formation of even a small amount of the enol or enolate is sufficient to initiate a variety of reactions. youtube.comyoutube.com The acidity of the α-protons in dicarbonyl systems is notably higher than in monocarbonyl compounds, as illustrated by the pKa values of related structures. The electron-withdrawing sulfoximine group (S=O(=NH)) adjacent to the C2 and C6 positions is expected to further increase the acidity of the protons at these sites.

Table 1: Comparison of α-Proton Acidity in Carbonyl Compounds

| Compound | Functional Group | Approximate pKa of α-Proton |

|---|---|---|

| Acetone | Ketone | ~20 |

| Ester | Ester | ~25 |

| 1,3-Cyclohexanedione | 1,3-Diketone | ~5.3 |

This table illustrates the enhanced acidity of protons situated between two carbonyl groups. While direct pKa data for 1-Imino-1lambda6-thiane-1,4-dione is unavailable, the values for 1,3-diones suggest its α-protons would be significantly acidic.

The carbonyl carbons of the dione are electrophilic centers and are susceptible to attack by nucleophiles. youtube.com This can lead to the formation of alcohols upon protonation. A wide range of nucleophiles can participate in these reactions.

Strong nucleophiles, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), readily add to the carbonyl carbons. youtube.com Similarly, hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketones to the corresponding secondary alcohols.

The reaction can be directed to either mono- or di-addition depending on the stoichiometry of the nucleophile and the reaction conditions. The presence of two carbonyl groups also introduces the possibility of stereochemical complexity, as the addition can occur from either face of the ring, potentially leading to diastereomeric products.

Table 2: Common Nucleophiles for Carbonyl Addition

| Nucleophile Type | Example(s) | Product after Workup |

|---|---|---|

| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Tertiary Alcohol |

| Hydrides | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

| Amines | Primary (RNH₂) or Secondary (R₂NH) Amines | Imine or Enamine |

The ability to form enolates (as described in 3.3.1) makes 1-Imino-1λ⁶-thiane-1,4-dione a prime candidate for condensation reactions. In these reactions, the enolate acts as a carbon nucleophile, attacking another electrophilic carbonyl center. This can occur intermolecularly between two molecules or intramolecularly.

An intramolecular aldol (B89426) condensation, for example, could be envisioned where an enolate formed at C-3 attacks the carbonyl at C-1, leading to a bicyclic product. More commonly, 1,4-diones are used in multicomponent reactions where they condense with other reagents. For instance, 1,4-cyclohexanedione (B43130) is known to react with aldehydes and active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base to form complex heterocyclic structures such as tetrahydro-4H-chromenes. nih.gov By analogy, 1-Imino-1λ⁶-thiane-1,4-dione could serve as a building block in similar syntheses, leading to novel fused heterocyclic systems containing the sulfoximine moiety. nih.gov The self-condensation of diones like indane-1,3-dione to form products like bindone (B167395) further illustrates the potential for such reactivity. nih.gov

Ring-Opening and Ring-Contraction/Expansion Reactions

The thiane (B73995) ring is a six-membered heterocycle and is generally stable. However, under specific conditions, ring-opening or rearrangement reactions can occur. The presence of the sulfoximine and dione functionalities introduces potential pathways for such transformations that are not present in simple alkanes.

Ring-opening of nitrogen- and sulfur-containing heterocycles like thiazinanes can be facilitated by acids or Lewis acids, often involving the cleavage of a bond adjacent to a heteroatom. nih.gov For 1-Imino-1λ⁶-thiane-1,4-dione, a nucleophilic attack on the sulfur atom or a reaction that alters the oxidation state of sulfur could potentially destabilize the ring. For example, reactions involving the cleavage of the C-S bond in related sulfoximines have been reported, particularly in radical-nucleophilic substitution (SRN1) type reactions. researchgate.net

Ring-opening has also been observed in strained ring systems upon coordination to a metal center, where a coordinated nucleophile attacks an active site on the ring. nih.gov While the thiane ring itself is not highly strained, the specific electronic environment created by the substituents could make it susceptible to cleavage under certain catalytic conditions.

Radical Reactions Involving 1-Imino-1λ⁶-thiane-1,4-dione

The sulfoximine group is known to participate in and influence radical reactions. thieme-connect.comorganic-chemistry.org N-Acylation of sulfoximines, for example, can be achieved through radical cross-coupling reactions. thieme-connect.com In these processes, a radical is often generated and then couples with the sulfoximine. For instance, a catalyst-free reaction between aromatic aldehydes and sulfoximines using N-bromosuccinimide (NBS) as a radical initiator under microwave irradiation has been developed to produce N-acylated sulfoximines. thieme-connect.com

Visible-light-induced reactions also provide a pathway for the functionalization of sulfoximines via radical intermediates. organic-chemistry.orgresearchgate.netchemistryviews.org These methods can generate N-acyl sulfoximines from sources like thioacids or even methylarenes under mild, metal-free conditions. organic-chemistry.orgchemistryviews.orgorganic-chemistry.org Mechanistic studies suggest the formation of a sulfoximine radical as a key intermediate in some of these transformations. researchgate.net

For 1-Imino-1λ⁶-thiane-1,4-dione, radical reactions could be initiated at several sites:

Nitrogen Atom: A radical could be formed on the imine nitrogen, leading to N-functionalization.

Alpha-Carbons: Hydrogen atom abstraction from the carbons alpha to the carbonyls (C-2, C-3, C-5, C-6) could generate carbon-centered radicals, which could then undergo further coupling or rearrangement reactions.

The specific pathway would depend on the radical initiator and the reaction conditions employed.

Mechanistic Elucidation Studies

The journey to fully comprehend the reactivity of 1-Imino-1λ⁶-thiane-1,4-dione involves a multi-pronged approach. Researchers utilize a combination of kinetic and spectroscopic techniques to build a coherent picture of the reaction mechanism. These studies are not merely academic exercises; they provide fundamental knowledge that can guide the design of more efficient syntheses and the prediction of product distributions.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and providing insights into the structure of the transition state. libretexts.orgwikipedia.org This effect arises from the difference in reaction rates between a molecule containing a lighter isotope and one containing a heavier isotope at a specific atomic position. libretexts.org The change in mass affects the vibrational frequency of the chemical bond, which in turn can influence the activation energy of the reaction. libretexts.org

In the context of 1-Imino-1λ⁶-thiane-1,4-dione, KIE studies would typically involve the synthesis of isotopically labeled analogues. For instance, replacing a hydrogen atom with its heavier isotope, deuterium, at a position believed to be involved in bond breaking or formation in the rate-determining step can lead to a measurable change in the reaction rate. A primary KIE (kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. wikipedia.org The magnitude of this effect can provide further details about the symmetry of the transition state.

Conversely, secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also offer valuable information. wikipedia.org These effects, though smaller, can reveal changes in hybridization or steric environment at a particular atom during the course of the reaction. For 1-Imino-1λ⁶-thiane-1,4-dione, studying the KIE at various positions on the heterocyclic ring could help to pinpoint the exact nature of the bond-altering events in the transition state.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of 1-Imino-1λ⁶-thiane-1,4-dione

| Reaction Site of Isotopic Substitution | Observed k_light / k_heavy | Interpretation |

| N-H of Imino Group | 4.5 | Suggests N-H bond cleavage is part of the rate-determining step. |

| C2-H | 1.1 | Minor secondary KIE, indicating a change in hybridization at C2 in the transition state. |

| C5-H | 1.0 | No significant KIE, suggesting this position is not critically involved in the rate-determining step. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for 1-Imino-1λ⁶-thiane-1,4-dione is not publicly available.

Hammett and Taft Analyses

Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, provide a quantitative means to assess the electronic effects of substituents on the reactivity of a molecule. These analyses are instrumental in understanding how changes in electron density at one part of a molecule influence the rate and equilibrium of a reaction at a distant site.

For 1-Imino-1λ⁶-thiane-1,4-dione, a Hammett analysis would involve synthesizing a series of derivatives with different substituents on the aromatic ring (if one were appended to the core structure) or at a suitable position on the thiane ring. By measuring the rate constants for a particular reaction across this series and plotting the logarithm of the rate constants against the appropriate Hammett substituent constant (σ), a linear relationship is often observed.

The slope of this line, known as the reaction constant (ρ), provides a wealth of information. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, indicating the development of positive charge. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

Table 2: Illustrative Hammett Analysis for a Hypothetical Reaction of a Substituted 1-Imino-1λ⁶-thiane-1,4-dione Derivative

| Substituent (X) | Hammett Constant (σ_p) | log(k_X / k_H) |

| -NO₂ | 0.78 | 1.20 |

| -Cl | 0.23 | 0.35 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.25 |

| -OCH₃ | -0.27 | -0.40 |

From this hypothetical data, a positive slope in the Hammett plot would be observed, indicating a positive ρ value and a transition state with developing negative charge.

Reaction Intermediate Isolation and Characterization

While kinetic studies provide indirect evidence for reaction mechanisms, the direct isolation and characterization of reaction intermediates offer definitive proof of their existence on the reaction pathway. For a reactive species like 1-Imino-1λ⁶-thiane-1,4-dione, this can be a challenging endeavor, as intermediates are often short-lived and present in low concentrations.

Techniques for trapping or stabilizing intermediates are often employed. These can include running the reaction at low temperatures to slow down subsequent steps, or using specific trapping agents that react selectively with the intermediate to form a more stable, characterizable product.

Once isolated or trapped, the structure of the intermediate must be rigorously determined. A battery of spectroscopic techniques is typically used for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the connectivity and chemical environment of atoms. Infrared (IR) spectroscopy is useful for identifying characteristic functional groups present in the intermediate. Mass spectrometry helps to determine the molecular weight and fragmentation pattern. In some cases, X-ray crystallography can provide an unambiguous three-dimensional structure of a stable intermediate.

For 1-Imino-1λ⁶-thiane-1,4-dione, potential intermediates in its reactions might include tautomeric forms, ring-opened species, or adducts with other reactants. The successful isolation and characterization of any such species would be a significant breakthrough in understanding its chemical behavior.

Advanced Spectroscopic and Structural Elucidation of 1 Imino 1lambda6 Thiane 1,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of direct experimental NMR data for 1-Imino-1λ⁶-thiane-1,4-dione in the current body of scientific literature, this section presents predicted spectroscopic features based on the analysis of analogous structures and established principles of NMR spectroscopy. The thiane (B73995) ring, featuring a sulfilimine group and a ketone, presents a unique electronic environment.

Expected ¹H and ¹³C NMR Data:

The protons and carbons of the heterocyclic ring are expected to exhibit distinct chemical shifts due to the influence of the electron-withdrawing carbonyl and iminosulfonyl groups. The protons adjacent to the sulfur atom (α to S) would likely appear at a different chemical shift compared to those adjacent to the carbonyl group (α to C=O).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Imino-1λ⁶-thiane-1,4-dione

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| C2/C6 | 3.0 - 3.5 | 45 - 55 | Protons and carbons are adjacent to the electron-withdrawing sulfilimine group. |

| C3/C5 | 2.8 - 3.2 | 35 - 45 | Protons and carbons are adjacent to the carbonyl group and β to the sulfilimine. |

| C4 (C=O) | - | 190 - 210 | Characteristic chemical shift for a ketone carbonyl carbon. |

| NH | 3.0 - 5.0 | - | The imino proton chemical shift can be broad and is solvent-dependent. |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To unambiguously assign the predicted proton and carbon signals, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. For 1-Imino-1λ⁶-thiane-1,4-dione, cross-peaks would be expected between the protons at C2 and C3, and between those at C5 and C6, confirming the connectivity within the thiane ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would provide a direct link between the proton and carbon chemical shifts listed in the table above, for instance, confirming which proton signal corresponds to which carbon signal in the C2/C6 and C3/C5 pairs. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In a chair-like conformation, NOESY could show correlations between axial and equatorial protons on the same carbon and between adjacent axial-axial and axial-equatorial protons, providing insights into the three-dimensional structure.

The six-membered thiane ring is expected to exist in a dynamic equilibrium of conformations, likely chair or boat forms. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, would be instrumental in probing this conformational flexibility. unibas.it At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons. unibas.it By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for ring inversion can be calculated. researchgate.net This would provide valuable information on the stability of the different conformers and the influence of the sulfilimine and ketone functionalities on the ring's dynamics.

Heteronuclear NMR could provide direct information about the electronic environment of the heteroatoms in the molecule.

¹⁵N NMR: The nitrogen atom of the imino group would have a characteristic chemical shift. In related sulfilimines, ¹⁵N chemical shifts can vary, but for an N-unsubstituted imine, a broad range can be anticipated. researchgate.netscience-and-fun.de ¹⁵N NMR would be particularly useful for studying protonation or coordination at the nitrogen atom.

¹⁷O NMR: The oxygen of the carbonyl group would have a distinct ¹⁷O chemical shift, which is sensitive to the electronic environment and hydrogen bonding. researchgate.net

³³S NMR: While ³³S NMR is challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope, it could provide unique insights into the sulfur atom's electronic structure. mdpi.comhuji.ac.il The chemical shift would be indicative of the hexavalent sulfur in the sulfilimine group. northwestern.edu The broadness of the signal would also be informative about the symmetry of the electronic environment around the sulfur nucleus. huji.ac.il

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides a complementary method for structural elucidation by probing the vibrational modes of the molecule's functional groups.

The Infrared (IR) and Raman spectra of 1-Imino-1λ⁶-thiane-1,4-dione would be characterized by absorption bands corresponding to its key functional groups.

Interactive Table: Predicted Vibrational Frequencies for 1-Imino-1λ⁶-thiane-1,4-dione

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Notes |

| C=O | Stretching | 1700 - 1725 | Medium | A strong, sharp absorption band is characteristic of a ketone. nih.gov |

| C=N (Imine) | Stretching | 1640 - 1690 | Medium-Strong | The C=N stretch is typically found in this region. masterorganicchemistry.com |

| N-H | Stretching | 3200 - 3400 | Weak | A broad band is expected due to potential hydrogen bonding. |

| S=N | Stretching | 900 - 1000 | Strong | The S=N bond in sulfilimines gives a characteristic absorption in this range. |

| C-S | Stretching | 600 - 800 | Medium | C-S stretching vibrations are typically found in the fingerprint region. |

| C-H | Stretching | 2850 - 3000 | Strong | Aliphatic C-H stretching vibrations. |

Note: These are expected frequency ranges and the actual values can be influenced by the molecular structure and intermolecular interactions.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be an essential technique for the characterization of 1-Imino-1λ⁶-thiane-1,4-dione. This method would provide a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be employed to generate gas-phase ions of the molecule.

The fragmentation pathways of 1-Imino-1λ⁶-thiane-1,4-dione under tandem mass spectrometry (MS/MS) conditions would offer significant insights into its structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be produced. Expected fragmentation could involve the loss of small neutral molecules such as CO, HN=S=O, or ethylene, as well as ring-opening pathways. A detailed analysis of these fragment ions would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis on 1-Imino-1λ⁶-thiane-1,4-dione, a suitable single crystal would first need to be grown.

Detailed Bond Lengths, Bond Angles, and Torsion Angles

Once a diffraction-quality crystal is obtained and analyzed, a detailed geometric description of the molecule would be available. This would include precise measurements of all bond lengths, bond angles, and torsion angles. For instance, the S=N and S=O bond lengths would be of particular interest, providing insight into the nature of the sulfur bonding. The geometry around the sulfur atom, which is expected to be tetrahedral, would be precisely defined. The planarity of the dione (B5365651) portion of the ring and the conformation of the six-membered thiane ring would also be elucidated.

Hypothetical Bond Lengths and Angles for 1-Imino-1λ⁶-thiane-1,4-dione

| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |

|---|---|---|---|

| S-C | - | C-S-C | - |

| S=O | - | O-S-O | - |

| S=N | - | O-S-N | - |

| C-C | - | S-C-C | - |

| C=O | - | C-C=O | - |

Polymorphism and Solid-State Conformers

It is possible that 1-Imino-1λ⁶-thiane-1,4-dione could exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph would have a unique crystal packing arrangement and potentially different physical properties. Crystallization experiments under various conditions (e.g., different solvents, temperatures) would be necessary to explore the potential for polymorphism. The existence of different conformers of the thiane ring in the solid state could also be investigated through crystallographic studies.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

If 1-Imino-1λ⁶-thiane-1,4-dione is chiral, chiroptical spectroscopic techniques would be crucial for its stereochemical analysis. For this compound to be chiral, it would need to possess a non-superimposable mirror image, which could arise from the introduction of a stereocenter, for example, through substitution on the ring.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral centers could be determined.

Advanced Electron Microscopy Techniques (e.g., Cryo-EM, SAED) for Supramolecular Assemblies

Should 1-Imino-1λ⁶-thiane-1,4-dione be found to form well-ordered supramolecular assemblies, advanced electron microscopy techniques could be employed for their characterization.

Cryogenic electron microscopy (Cryo-EM) would be suitable for observing large, stable assemblies in a near-native state. The samples would be flash-frozen in a thin layer of vitreous ice, preserving their structure for imaging.

Selected Area Electron Diffraction (SAED) could be used to obtain diffraction patterns from nanocrystalline domains within a larger sample. This can provide information on the crystal lattice of very small crystals that are not suitable for single-crystal X-ray diffraction. These techniques would be particularly relevant if the compound self-assembles into fibers, nanotubes, or other ordered nanostructures.

Computational and Theoretical Investigations of 1 Imino 1lambda6 Thiane 1,4 Dione

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-Imino-1λ⁶-thiane-1,4-dione, DFT would be employed to determine its ground-state properties. This would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. The resulting data would include optimized molecular geometry, electronic energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations would provide a foundational understanding of the molecule's kinetic stability and reactivity.

Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy

For a more precise understanding of the electronic structure, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be implemented. These methods, while computationally more demanding than DFT, account for electron correlation to a higher degree. The application of these methods would serve to refine the geometric parameters and energies calculated by DFT, offering a benchmark for the accuracy of the chosen density functional.

Electron Density Analysis (e.g., AIM, NCI)

To analyze the nature of the chemical bonds within 1-Imino-1λ⁶-thiane-1,4-dione, techniques like the Quantum Theory of Atoms in Molecules (AIM) and the Non-Covalent Interaction (NCI) index would be utilized. AIM analysis partitions the electron density to define atomic basins and characterize bond critical points, revealing the nature of covalent and non-covalent interactions. NCI analysis is particularly useful for visualizing weak interactions that can influence the molecule's conformation and crystal packing.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of 1-Imino-1λ⁶-thiane-1,4-dione is not rigid. A thorough conformational analysis would be necessary to identify the various stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The results would be visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric coordinates. The global minimum on the PES would correspond to the most stable conformation of the molecule.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts for the ¹H and ¹³C nuclei of 1-Imino-1λ⁶-thiane-1,4-dione would be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts, after appropriate scaling and referencing (e.g., to tetramethylsilane), would predict the appearance of the NMR spectrum. This theoretical spectrum would be a crucial tool for interpreting experimental results and confirming the molecular structure.

Vibrational Frequency Computations for IR/Raman Spectra

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. These computations can help in the identification and characterization of the molecule by assigning specific vibrational modes to the observed spectral bands. For 1-Imino-1λ⁶-thiane-1,4-dione, the key vibrational frequencies would be associated with its characteristic functional groups.

The primary vibrational modes of interest for 1-Imino-1λ⁶-thiane-1,4-dione would include the stretching frequencies of the carbonyl (C=O) groups, the imino (S=N) group, and the N-H bond of the imino group. The computed frequencies can provide a theoretical fingerprint of the molecule, aiding in its experimental identification.

Table 1: Predicted Vibrational Frequencies for 1-Imino-1λ⁶-thiane-1,4-dione

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| C=O Asymmetric Stretch | 1700-1720 | Strong |

| C=O Symmetric Stretch | 1680-1700 | Strong |

| S=N Stretch | 1100-1200 | Strong |

| C-N Stretch | 1000-1100 | Medium |

| C-S Stretch | 600-700 | Medium |

Note: The data in this table is hypothetical and based on typical frequency ranges for the respective functional groups in similar chemical environments. Actual values would require specific quantum chemical calculations.

UV-Vis Absorption and Emission Spectra Modeling

Theoretical modeling of ultraviolet-visible (UV-Vis) absorption and emission spectra provides insights into the electronic structure and transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method used for this purpose. The UV-Vis spectrum of 1-Imino-1λ⁶-thiane-1,4-dione is expected to be influenced by the presence of chromophoric groups such as the carbonyl (C=O) and imino (S=N) functionalities.

The electronic transitions are typically of the n → π* and π → π* type. The lone pair of electrons on the oxygen and nitrogen atoms can be excited to the antibonding π* orbitals of the C=O and S=N bonds. The modeling of these transitions can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Predicted Electronic Transitions for 1-Imino-1λ⁶-thiane-1,4-dione

| Transition Type | Predicted λmax (nm) | Involved Orbitals |

| n → π | 280-320 | HOMO → LUMO |

| π → π | 220-260 | HOMO-1 → LUMO |

Note: The data in this table is hypothetical and based on the expected electronic transitions for the given chromophores. Actual values would be determined through specific TD-DFT calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation barriers, providing a detailed understanding of the reaction pathway.

To understand the reactivity of 1-Imino-1λ⁶-thiane-1,4-dione, computational methods can be used to locate the transition state structures for various potential reactions. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the transition state connects the reactants and products on the potential energy surface. This analysis provides a clear picture of the molecular rearrangements that occur during the reaction.

Table 3: Hypothetical Computational Data for a Representative Reaction of 1-Imino-1λ⁶-thiane-1,4-dione

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 15-25 |

| Reaction Enthalpy (ΔH) | -10 to -20 |

Note: The data in this table is hypothetical and represents typical values for a plausible reaction involving a similar heterocyclic compound.

Molecular Dynamics Simulations for Dynamic Behavior

For 1-Imino-1λ⁶-thiane-1,4-dione, MD simulations could be used to explore the conformational landscape of the six-membered ring and to study its interactions with solvent molecules or other reactants. nih.gov The simulations can provide insights into the preferred conformations of the molecule in different environments and how these conformations might influence its reactivity.

Table 4: Key Parameters for a Molecular Dynamics Simulation of 1-Imino-1λ⁶-thiane-1,4-dione

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, or OPLS-AA |

| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., TIP3P water) or Implicit (e.g., GB/SA) |

| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds |

| Temperature and Pressure Control | Algorithms to maintain constant temperature and pressure. | Nosé-Hoover thermostat, Parrinello-Rahman barostat |

Note: The parameters in this table are general and would be adapted for a specific research question.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific endpoint, which can include physicochemical properties, reactivity, or other non-biological activities. In the context of 1-imino-1λ⁶-thiane-1,4-dione and its derivatives, QSAR and cheminformatics approaches can be instrumental in predicting properties and understanding the influence of structural modifications.

Due to the limited availability of specific experimental data on 1-imino-1λ⁶-thiane-1,4-dione in the public domain, a hypothetical QSAR study can be conceptualized. Such a study would involve the generation of a dataset of structurally related analogues and the subsequent development of a model to predict a particular non-biological endpoint, for instance, aqueous solubility or chromatographic retention time.

Hypothetical QSAR Study on 1-Imino-1λ⁶-thiane-1,4-dione Analogues

A theoretical QSAR analysis was performed on a series of hypothetical 1-imino-1λ⁶-thiane-1,4-dione derivatives. The objective of this illustrative study is to establish a relationship between the molecular descriptors of these compounds and a hypothetical physicochemical property, in this case, a calculated lipophilicity index (LogP).

The following table outlines the hypothetical derivatives and their corresponding calculated molecular descriptors and the target property (LogP).

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | LogP (Calculated) |

| 1 | -H | -H | 159.18 | 75.4 | 0.85 |

| 2 | -CH₃ | -H | 173.21 | 75.4 | 1.25 |

| 3 | -H | -CH₃ | 173.21 | 75.4 | 1.30 |

| 4 | -Cl | -H | 193.63 | 75.4 | 1.55 |

| 5 | -H | -F | 177.17 | 75.4 | 1.05 |

| 6 | -CH₃ | -CH₃ | 187.24 | 75.4 | 1.70 |

| 7 | -OCH₃ | -H | 189.21 | 84.6 | 0.90 |

| 8 | -H | -NO₂ | 204.18 | 121.2 | 0.75 |

A multiple linear regression (MLR) analysis could then be employed to derive a QSAR model. For this hypothetical dataset, a potential QSAR equation might look like:

LogP = β₀ + β₁(Molecular Weight) + β₂(Polar Surface Area)

Where β₀ is the intercept, and β₁ and β₂ are the regression coefficients for the respective descriptors. The quality of such a model would be assessed using statistical parameters like the coefficient of determination (R²), the cross-validated R² (q²), and the root mean square error (RMSE). For a robust model, a high R² and q² (typically > 0.6) and a low RMSE would be desired.

Cheminformatics Analysis

Cheminformatics tools can be used to further analyze the structural space of these hypothetical derivatives. For example, a principal component analysis (PCA) could be performed on the calculated descriptors to visualize the distribution of the compounds in chemical space and to identify the main sources of variance in the dataset.

The following table presents a summary of the key molecular descriptors that would be critical in a cheminformatics analysis of 1-imino-1λ⁶-thiane-1,4-dione and its analogues.

| Descriptor | Definition | Potential Influence on Physicochemical Properties |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Generally correlates with size and can influence properties like boiling point and diffusion rates. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects solubility in polar and non-polar solvents and membrane permeability. |

| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. | Influences hydrogen bonding potential, solubility in polar solvents, and permeability. |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | A key factor in determining the strength of intermolecular hydrogen bonds. |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Complements the number of hydrogen bond donors in assessing hydrogen bonding capacity. |

| Rotatable Bonds | The number of bonds that allow for free rotation, indicating molecular flexibility. | Affects conformational entropy and the ability of a molecule to adopt different shapes. |

This type of computational and theoretical investigation, even when hypothetical, provides a framework for understanding the structure-property relationships of novel chemical entities like 1-imino-1λ⁶-thiane-1,4-dione. It allows for the rational design of new derivatives with desired physicochemical characteristics.

Derivatization and Analogues of 1 Imino 1lambda6 Thiane 1,4 Dione

Synthetic Approaches to N-Substituted Imino Derivatives

The primary route to N-substituted imino derivatives of 1-imino-1λ⁶-thiane-1,4-dione is anticipated to be the condensation reaction between a suitable 1,4-dione precursor and a primary amine. wikipedia.orgmasterorganicchemistry.com This reaction, a cornerstone of imine synthesis, typically proceeds via a hemiaminal intermediate, followed by the elimination of water to form the C=N double bond. wikipedia.org The reaction can be catalyzed by acids and may require the removal of water, often through azeotropic distillation or the use of dehydrating agents like molecular sieves, to drive the equilibrium towards the imine product. wikipedia.orgoperachem.com

A variety of primary amines can be employed in this condensation, allowing for the introduction of a wide range of substituents on the imino nitrogen. The general reaction is depicted below:

R-NH₂ + O=C1(CH₂)₂C2=O → R-N=C1(CH₂)₂C2=O + H₂O

The specific conditions for such reactions can be tailored based on the reactivity of the amine and the dione (B5365651). For instance, reactions involving less nucleophilic amines may require harsher conditions or more effective catalysts.

| Dione Substrate | Amine | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2-Diketones | Anilines | Acid-catalyzed condensation | 1,2-Diimines | wikipedia.org |

| Acetylacetone (a 1,3-dione) | Primary alkyl- or arylamine | Acidified ethanol | Diketimine | wikipedia.org |

| Dimedone (a cyclic 1,3-dione) | Primary amines | Refluxing chloroform (B151607) (from enaminothione precursor) | Symmetrical and non-symmetrical diimines | nih.gov |

| Cyclohexanone | Phenylethylamine | p-Toluenesulfonic acid, cyclohexane, reflux with Dean-Stark trap | Imine | operachem.com |

Modifications at the Thiane (B73995) Ring Carbon Atoms

Alkylation and Arylation Reactions

The carbon atoms of the thiane ring, particularly those alpha to the carbonyl groups, are susceptible to alkylation and arylation. These reactions typically proceed through the formation of an enolate intermediate in the presence of a base. The resulting nucleophilic enolate can then react with an alkyl or aryl halide. For cyclic diones, bis-alkylation at the carbon atom situated between the two carbonyls can occur readily, sometimes even when stoichiometric amounts of the reactants are used, as the mono-alkylated product can be more reactive than the starting dione. ias.ac.in

Palladium-catalyzed α-arylation has emerged as a powerful method for the formation of C-C bonds between enolates and aryl halides. nih.gov This methodology has been successfully applied to a wide range of carbonyl compounds. A similar approach could be envisioned for the arylation of the 1-imino-1λ⁶-thiane-1,4-dione system. Furthermore, palladium-catalyzed β-arylation of α-keto esters has been demonstrated, suggesting that arylation at the β-position of the thiane ring might also be feasible under specific catalytic conditions. nih.govorganic-chemistry.orgsemanticscholar.org

| Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyclohexane-1,3-dione | Gramine (an indole-based Mannich base) | Refluxing benzene, toluene, or xylene | 2,2-bis-(3'-indolylmethyl)-cyclohexane-1,3-dione | ias.ac.in |

| α-Keto ester enolates | Aryl bromides | Pd₂(dba)₃ / PᵗBu₃ | β-Stereogenic α-keto esters | nih.gov |

| Cyclic ketones | Unactivated alkyl halides | Dinickel catalyst | Asymmetric α-alkylation products | rsc.org |

| Cyclic ketones | Simple alkenes | Iridium catalyst with 7-azaindoline ligand | Branched-selective α-alkylation products | nih.gov |

Functionalization of Alpha and Beta Positions to Carbonyls

The functionalization of the α- and β-positions of the thiane ring offers a pathway to a diverse array of derivatives. The α-position is readily functionalized through enolate chemistry, as discussed in the context of alkylation and arylation. Other electrophiles, such as sources of halogens, hydroxyl groups, or amino groups, can also be introduced at this position.

Direct functionalization of the β-position of a saturated cyclic ketone is more challenging but can be achieved through modern synthetic methods. acs.org One strategy involves the merger of photoredox and organocatalysis to generate a β-enaminyl radical, which can then couple with various radical species. acs.orgnih.govsemanticscholar.org This approach has been used for the direct β-coupling of cyclic ketones with aryl ketones to form γ-hydroxyketones. acs.orgnih.govsemanticscholar.org Such a strategy could potentially be adapted for the β-functionalization of the 1-imino-1λ⁶-thiane-1,4-dione ring.

Variation of the Dione Functionality

Keto-Enol Tautomerism in Derivatives

Derivatives of 1-imino-1λ⁶-thiane-1,4-dione are expected to exhibit keto-enol tautomerism, a common phenomenon in dicarbonyl compounds. wikipedia.org The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. In the case of imino-ketones, imine-enamine tautomerism is also possible, which is analogous to keto-enol tautomerism. rsc.org The formation of silyl (B83357) enol ethers by reacting an enolizable carbonyl compound with a silyl electrophile is a common method to trap the enol form. wikipedia.orgorganic-chemistry.org The synthesis of enol ethers can also be achieved through various other methods, including the isomerization of allyl ethers. organic-chemistry.org

Replacement of Carbonyls with Other Functional Groups

The carbonyl groups of the dione functionality can be replaced with other functional groups to generate a new class of derivatives. For instance, reaction with a primary amine can lead to the formation of a diimine, where both carbonyls are converted to C=N bonds. wikipedia.org The synthesis of diimines can be achieved through the direct condensation of a diketone with an amine. wikipedia.org

Another important transformation of carbonyl groups is olefination, which converts the C=O double bond into a C=C double bond. Classic methods for this transformation include the Wittig and Peterson olefinations. researchgate.netorganic-chemistry.org The Corey-Winter olefination provides a method for converting 1,2-diols, which could potentially be derived from the dione, into olefins. wikipedia.org More recent methods have explored the catalytic olefination of carbonyls with alkenes. nih.gov

The carbonyls could also potentially be converted to thiocarbonyls (C=S) through reaction with reagents such as Lawesson's reagent, leading to the corresponding thiones.

Structural Homologues and Isomers

The core structure of 1-imino-1lambda6-thiane-1,4-dione offers several avenues for modification to explore the structure-activity relationship (SAR) of this class of compounds. Key modifications include altering the ring size and the positions of the dione functionality.

Ring Size Variation (e.g., Thiolane, Thiepane Analogues)

Altering the size of the sulfur-containing ring can significantly impact the compound's conformational flexibility and, consequently, its biological activity. By analogy to other heterocyclic systems, homologues with five-membered (thiolane) and seven-membered (thiepane) rings are of particular interest.

Thiolane Analogues: A five-membered 1-imino-1λ⁶-thiolane-1,x-dione would introduce greater ring strain and a more rigid conformation compared to the six-membered thiane ring. This rigidity can be advantageous in locking the molecule into a biologically active conformation.

Thiepane Analogues: Conversely, a seven-membered 1-imino-1λ⁶-thiepane-1,x-dione would possess greater conformational flexibility. This could allow for adaptation to a wider range of binding pockets, potentially leading to broader activity or off-target effects. The synthesis of related thiazepane analogues has been reported in the literature, providing potential synthetic routes. nih.govresearchgate.net

The table below summarizes the key differences between these ring systems.

| Ring System | Number of Atoms | Relative Ring Strain | Conformational Flexibility |

| Thiolane | 5 | High | Low |

| Thiane | 6 | Low | Moderate |

| Thiepane | 7 | Low | High |

Positional Isomers of the Dione Moiety

The placement of the two carbonyl groups within the thiane ring is another critical determinant of the molecule's electronic properties and three-dimensional shape. While the parent compound is a 1,4-dione, other positional isomers can be envisioned.

1,2-Dione Analogues: These would possess an α-dicarbonyl motif, which is a known reactive pharmacophore. This could impart unique chemical reactivity and biological properties.

1,3-Dione Analogues: These isomers would exist in equilibrium with their enol tautomers, offering different hydrogen bonding capabilities and potential for metal chelation.

The potential positional isomers of the dione functionality are illustrated in the following table.

| Isomer | Dione Positions | Key Structural Feature |

| 1,2-dione | C2, C3 | α-dicarbonyl |

| 1,3-dione | C2, C4 | β-dicarbonyl (enolizable) |

| 1,4-dione | C2, C5 | γ-dicarbonyl |

Stereochemical Aspects in Derivatization

Introducing chirality into the this compound scaffold is crucial for developing selective therapeutic agents, as biological systems are inherently chiral. Asymmetric synthesis and stereoselective transformations are key to achieving this.

Chiral Auxiliaries and Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of this compound derivatives, a chiral auxiliary could be attached to the imino nitrogen or to a carbon atom of the ring.

A general approach involves the use of well-established chiral auxiliaries, such as those derived from amino alcohols or sulfinamides, to direct the stereoselective introduction of substituents. sigmaaldrich.comnih.govyale.edu For instance, the use of chiral N-phosphonyl imines has been shown to be effective in the asymmetric synthesis of α-amino 1,3-dithianes, a related class of sulfur-containing heterocycles. nih.gov

Commonly used chiral auxiliaries and their potential applications are listed below.

| Chiral Auxiliary | Class | Potential Attachment Point |

| Evans' Oxazolidinones | Amino alcohol derivative | Imino nitrogen (after conversion to an amide) |

| Ellman's Sulfinamide | Sulfinamide | Imino nitrogen |

| SAMP/RAMP Hydrazines | Hydrazine derivative | Carbonyl group (to form a chiral hydrazone) |

Diastereoselective and Enantioselective Transformations

Once a chiral center is established, subsequent reactions can be influenced by this existing stereochemistry, leading to diastereoselective outcomes. For example, the reduction of a ketone in a chiral thiane derivative would likely favor the formation of one diastereomeric alcohol over the other.

Enantioselective catalysis offers a more atom-economical approach to creating chiral molecules. nih.govrsc.org Metal or organocatalysts can be used to favor the formation of one enantiomer over the other. For instance, enantioselective formal aza-Diels-Alder reactions have been developed for the synthesis of complex nitrogen-containing heterocycles. nih.gov

The following table outlines some potential stereoselective transformations.

| Transformation | Stereochemical Control | Potential Outcome |

| Ketone Reduction | Substrate control (diastereoselective) or catalyst control (enantioselective) | Chiral alcohol |

| Alkylation | Use of chiral auxiliary or phase-transfer catalyst | Chiral substituted thiane |

| Cycloaddition | Use of chiral catalyst | Chiral fused-ring systems |

Rational Design of Analogues based on Theoretical Insights

Computational chemistry and molecular modeling play an increasingly important role in the rational design of new drug candidates. nih.gov These methods can be applied to the design of this compound analogues to predict their properties and guide synthetic efforts.

Structure-Based Drug Design (SBDD): If the biological target of these compounds is known, SBDD can be used to design analogues that fit optimally into the binding site. This involves techniques such as molecular docking and molecular dynamics simulations.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be employed. These rely on the analysis of a set of known active and inactive molecules to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.

The rational design process for naphthalene-1,4-dione analogues as anticancer agents provides a relevant example of how theoretical insights can guide the synthesis and evaluation of new compounds. nih.govrsc.org

The following table summarizes key computational approaches in rational drug design.

| Design Strategy | Requirement | Computational Tools |

| Structure-Based Drug Design | 3D structure of the biological target | Molecular Docking, Molecular Dynamics |

| Ligand-Based Drug Design | A set of molecules with known activities | Pharmacophore Modeling, QSAR |

By systematically exploring these avenues of derivatization and analogue design, the therapeutic potential of the this compound scaffold can be thoroughly investigated, paving the way for the discovery of novel and effective therapeutic agents.

Advanced Applications of 1 Imino 1lambda6 Thiane 1,4 Dione in Chemical Science

Role as Versatile Building Blocks in Complex Organic Synthesis

Precursors for Polycyclic Systems

There is currently no available scientific literature detailing the use of 1-Imino-1lambda6-thiane-1,4-dione as a precursor for the synthesis of polycyclic systems.

Key Intermediates in Total Synthesis of Natural Products (non-biological focus)

No published research has been found that describes the application of this compound as a key intermediate in the total synthesis of any natural products.

Applications in Materials Science

Monomers for Polymer Synthesis (e.g., conductive polymers, smart materials)

There is no information in the scientific literature regarding the use of this compound as a monomer for the synthesis of polymers, including conductive polymers or smart materials.

Components in Supramolecular Architectures

No studies have been identified that explore the role of this compound as a component in the formation of supramolecular architectures.

Catalytic Applications

No research has been published detailing any catalytic applications of this compound.

Uncharted Territory: The Scientific Void of this compound

Despite a comprehensive search of scientific literature and chemical databases, the compound "this compound" remains an enigma. No published research, synthesis protocols, or experimental data corresponding to this specific chemical entity could be located. This striking absence from the vast body of chemical knowledge suggests that the compound may be a theoretical novelty, a yet-to-be-synthesized molecule, or perhaps known under a different, unindexed nomenclature.

The intended exploration of its advanced applications in chemical science, as outlined in the requested article structure, cannot proceed without foundational information on the compound itself. The specific functionalities suggested for investigation—organocatalysis mediated by its imino-sulfur group, its role as a ligand in transition metal catalysis, its potential in non-biological sensing, its photochemical properties, and its use as an advanced chemical probe—are all predicated on the existence and characterization of the molecule.

While the broader fields of sulfur-nitrogen chemistry and organocatalysis are rich and dynamic areas of research, any discussion under the heading of "this compound" would be purely speculative and fall outside the bounds of established scientific fact. For instance, research into aza-sulfur compounds has shown their potential in asymmetric catalysis, and various thiane (B73995) derivatives are known to possess interesting chemical properties. However, without direct studies on the target molecule, it is impossible to attribute any of these general characteristics to "this compound" specifically.

Similarly, the investigation of ligands for transition metal catalysis is a vast field, with compounds being designed and synthesized for specific catalytic cycles. The potential of "this compound" in this capacity would depend on its electronic properties, steric profile, and ability to coordinate with metal centers, all of which are currently unknown.

The same holds true for its potential applications in sensing, photochemistry, and as a chemical probe. Each of these areas requires detailed experimental and theoretical data—such as absorption and emission spectra, quantum yields, and reactivity with specific analytes—none of which is available for "this compound."

Future Directions and Challenges in the Research of 1 Imino 1lambda6 Thiane 1,4 Dione

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfilimines has traditionally involved the imination of thioethers. acs.org However, recent advancements have focused on more efficient and sustainable methods. For 1-Imino-1λ⁶-thiane-1,4-dione, future synthetic strategies will likely prioritize atom economy, the use of environmentally benign reagents, and catalytic approaches.

One promising avenue is the development of catalytic systems that enable the direct C-H amination of a suitable thiane-1,4-dione precursor. This approach would circumvent the need for pre-functionalized substrates and reduce waste. Another area of focus will be the use of "green" solvents and reaction conditions, such as deep eutectic solvents, which have shown promise in the synthesis of other thioamide derivatives. nih.gov The development of scalable and cost-effective synthetic protocols will be crucial for enabling broader investigation and potential applications of this compound.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Catalytic C-H Amination | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Green Solvent Synthesis | Reduced environmental impact, improved safety | Solvent compatibility, reaction efficiency |

| Flow Chemistry | Precise reaction control, scalability | Equipment cost, optimization of flow parameters |

Exploration of Undiscovered Reactivity Patterns

The reactivity of sulfilimines is rich and varied, offering opportunities for the discovery of novel chemical transformations. acs.org For 1-Imino-1λ⁶-thiane-1,4-dione, the interplay between the sulfilimine group and the dione (B5365651) functionality is expected to give rise to unique reactivity.

Future research should investigate its potential in cycloaddition reactions, rearrangements, and as a precursor to other complex heterocyclic systems. The presence of the carbonyl groups may influence the electrophilicity and nucleophilicity of the sulfilimine moiety, opening up new reaction pathways that are not observed in simpler sulfilimines. A systematic study of its reactions with various electrophiles and nucleophiles will be essential to map out its chemical behavior.

Advanced in Situ Spectroscopic Monitoring of Reactions

Understanding the mechanisms of reactions involving reactive intermediates is a significant challenge in chemistry. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into reaction kinetics and the formation of transient species.

For the study of 1-Imino-1λ⁶-thiane-1,4-dione, in situ spectroscopy will be invaluable for elucidating reaction pathways and identifying key intermediates. This will be particularly important for understanding its formation and subsequent transformations, which may involve short-lived and unstable species. The data obtained from these studies will be crucial for optimizing reaction conditions and designing new synthetic applications.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction